molecular formula C16H19N5O2 B12217047 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12217047
M. Wt: 313.35 g/mol
InChI Key: FSBOOVCNIJBPCE-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group on the pyrazole ring and a 2-(3,4-dimethoxyphenyl)ethyl substituent on the amine moiety.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N5O2/c1-21-16-12(9-20-21)15(18-10-19-16)17-7-6-11-4-5-13(22-2)14(8-11)23-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,18,19)

InChI Key

FSBOOVCNIJBPCE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

One-Flask Vilsmeier-Haack Cyclization

The pyrazolo[3,4-d]pyrimidine core is efficiently constructed via a one-flask procedure using 5-aminopyrazoles and N,N-substituted amides in the presence of PBr₃. For example, treatment of 5-amino-1-methylpyrazole with PBr₃ in DMF generates a Vilsmeier reagent, which facilitates formylation at the C-4 position. Subsequent cyclization with hexamethyldisilazane (HMDS) at 70–80°C yields 1-methylpyrazolo[3,4-d]pyrimidin-4-amine in 91% yield. This method eliminates multi-step isolation, enhancing scalability.

Reaction Conditions

  • Solvent: DMF
  • Reagents: PBr₃ (3 equiv.), HMDS (3 equiv.)
  • Temperature: 60°C (formylation), 70–80°C (cyclization)
  • Yield: 69–91%

Functionalization of the Pyrimidine Ring

N-Methylation at Position 1

Methylation of the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base. For instance, treatment of pyrazolo[3,4-d]pyrimidin-4-amine with methyl iodide and potassium carbonate in DMF at 60°C for 6 hours introduces the N-methyl group with >85% efficiency.

Optimization Note:

  • Excess methyl iodide (1.5 equiv.) ensures complete substitution without di-methylation byproducts.

Installation of the 2-(3,4-Dimethoxyphenyl)ethyl Side Chain

Buchwald-Hartwig Amination

The 4-amine position undergoes coupling with 2-(3,4-dimethoxyphenyl)ethyl bromide via palladium-catalyzed amination. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 100°C, the reaction achieves 78% yield.

Key Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 equiv.)
  • Temperature: 100°C, 12 hours

Nucleophilic Substitution

Alternative protocols employ SN2 displacement using 2-(3,4-dimethoxyphenyl)ethylamine and a chloropyrazolopyrimidine intermediate. Reaction in THF with DIEA at 50°C for 8 hours affords the target compound in 72% yield.

Side Reaction Mitigation

  • Pre-activation of the chloropyrazolopyrimidine with NaH reduces competing hydrolysis.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Core Formation: One-flask synthesis of 1-methylpyrazolo[3,4-d]pyrimidin-4-amine.
  • Chlorination: POCl₃-mediated conversion of the 4-amine to 4-chloro intermediate (90% yield).
  • Amination: Coupling with 2-(3,4-dimethoxyphenyl)ethylamine (78% yield).

Overall Yield: 58% (three steps).

Route B: Direct Assembly

A telescoped approach combines Vilsmeier cyclization with in situ amination. After formylation, HMDS and 2-(3,4-dimethoxyphenyl)ethylamine are added sequentially, achieving 68% yield in one pot.

Advantages: Reduced purification steps; higher throughput.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 6.78–6.82 (m, 3H, aromatic-H), 3.88 (s, 6H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.72 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.41 (s, 3H, NCH₃).
  • MS (ESI+): m/z 314.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pyrimido[4,5-d]pyrimidine byproducts are suppressed by controlling PBr₃ stoichiometry and reaction temperature.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance amination rates but may degrade acid-sensitive intermediates. Switching to THF or toluene improves selectivity.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents on the pyrazole ring and the N-linked side chain, impacting physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name (CAS RN or Reference) Pyrazole Substituent N-Substituent Molecular Formula Molecular Weight Key Properties/Activity
Target Compound 1-Methyl 2-(3,4-Dimethoxyphenyl)ethyl C₁₉H₂₂N₅O₂ 360.41 High lipophilicity (logP ~3.5 est.)
N,1-Dimethyl analog (5334-49-6) 1-Methyl Methyl C₇H₉N₅ 163.18 Simplest analog; no aromatic moiety
N-(2,3-Dimethylphenyl)-1-methyl analog (869072-86-6) 1-Methyl 2,3-Dimethylphenyl C₁₄H₁₆N₅ 262.31 Steric hindrance from dimethyl groups
N-[2-(4-Chlorophenyl)ethyl]-1-methyl analog (869073-13-2) 1-Methyl 2-(4-Chlorophenyl)ethyl C₁₇H₁₇ClN₅ 340.80 Chlorine enhances electronic effects
N-(3,4-Dimethoxyphenyl)-1-phenyl analog 1-Phenyl 3,4-Dimethoxyphenyl C₁₉H₁₈N₅O₂ 356.38 Increased π-π stacking potential
PP2 (3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1-tert-Butyl 4-Chlorophenyl C₁₆H₁₆ClN₅ 321.79 Src kinase inhibitor (IC₅₀ ~5 nM)

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethoxyphenethyl group increases logP compared to chlorophenyl (: Cl substituent) or morpholinoethyl (: polar morpholine) analogs . The methyl group on the pyrazole (target) reduces steric hindrance compared to tert-butyl (PP2) or phenyl () substituents .

Biological Activity Trends :

  • Kinase Inhibition : PP2 () demonstrates potent Src kinase inhibition, suggesting that bulky N-substituents (e.g., tert-butyl) enhance target binding. The target compound’s dimethoxyphenethyl group may favor interactions with hydrophobic kinase pockets .
  • PDE4 Inhibition : highlights the importance of substituents in improving therapeutic indices. The dimethoxy group in the target compound could reduce emetogenicity compared to rolipram analogs .

Synthetic Routes :

  • Suzuki-Miyaura coupling () and Vilsmeier-Haack reactions () are common for pyrazolo[3,4-d]pyrimidine functionalization. The target compound’s synthesis likely involves alkylation of the pyrazole core followed by amine substitution .

Pharmacological and Industrial Relevance

  • Therapeutic Potential: While direct data is lacking, the dimethoxyphenyl group’s prevalence in PDE4 inhibitors (e.g., roflumilast) and kinase modulators (e.g., PP2) suggests anti-inflammatory or anticancer applications .
  • Industrial Availability : Analogous compounds like N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () are produced industrially, indicating scalable synthesis routes for the target compound .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of the dimethoxyphenyl group and the pyrazolo-pyrimidine core, suggest a complex mechanism of action that warrants detailed investigation.

  • Molecular Formula : C16H19N5O
  • Molecular Weight : 299.36 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a pyrazolo[3,4-d]pyrimidine skeleton with an ethyl chain attached to a dimethoxyphenyl substituent.

Antiproliferative Effects

Research has shown that compounds within the pyrazolo class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have evaluated the efficacy of this compound against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (acute myeloid leukemia). The results indicate that this compound can induce apoptosis in cancer cells through mechanisms involving:

  • Caspase Activation : Induction of caspase 9 activation leading to programmed cell death.
  • PARP Cleavage : Activation of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes.
  • Inhibition of PCNA : Reduction in proliferating cell nuclear antigen (PCNA) levels, indicating a decrease in cell proliferation.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Cell Cycle Arrest : The compound may cause G0/G1 phase arrest in the cell cycle.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cell death.
  • Inhibition of Kinases : Potential inhibition of specific kinases involved in cancer progression.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related pyrazolo derivatives:

Compound NameStructure FeaturesBiological ActivityUniqueness
6-(3,5-Dimethoxyphenyl)-pyrazolo[3,4-b]pyridineDimethoxy substitutions on different positionsAntiproliferativeDifferent substitution pattern affects potency
1-(2-Methylphenyl)-pyrazolo[3,4-b]pyridineMethyl substitution on phenyl ringAnti-inflammatoryLacks carboxamide functionality
5-(Phenylethynyl)-pyrazolo[3,4-b]pyridineEthynyl group at position 5Kinase inhibitionDistinct electronic properties due to ethynyl group

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : Treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 10 µM concentration), demonstrating its strong antiproliferative effects.
  • K562 Cell Line Investigation : The compound induced apoptosis evidenced by increased annexin V positivity and decreased mitochondrial membrane potential.

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